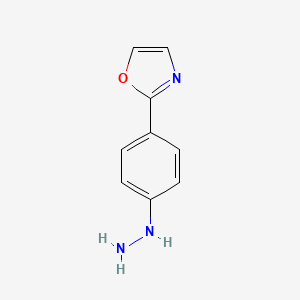
2-(4-Hydrazinylphenyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydrazinylphenyl)-1,3-oxazole is a heterocyclic compound that features both an oxazole ring and a hydrazinylphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylphenyl)-1,3-oxazole typically involves the reaction of 4-hydrazinylbenzaldehyde with an appropriate oxazole precursor. One common method includes the condensation of 4-hydrazinylbenzaldehyde with 2-amino-2-oxazoline under acidic conditions, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydrazinylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Azo derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
2-(4-Hydrazinylphenyl)-1,3-oxazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 2-(4-Hydrazinylphenyl)-1,3-oxazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4’-Hydrazinylphenyl)-4H-1,2,4-Triazole: Similar in structure but contains a triazole ring instead of an oxazole ring.
2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine: Features a triazine core with three hydrazinylphenyl groups.
Uniqueness
2-(4-Hydrazinylphenyl)-1,3-oxazole is unique due to its combination of an oxazole ring and a hydrazinylphenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
188646-85-7 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[4-(1,3-oxazol-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C9H9N3O/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2 |
InChI Key |
AQOYJOWSGFSLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


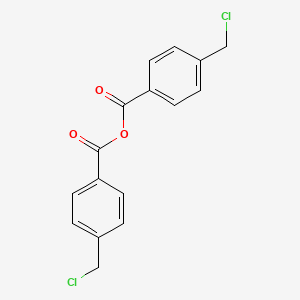
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
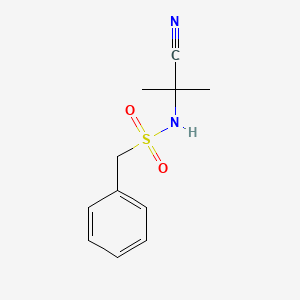
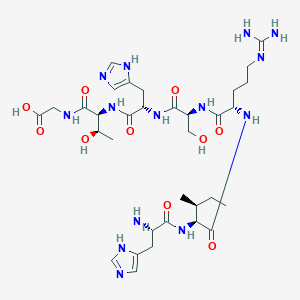
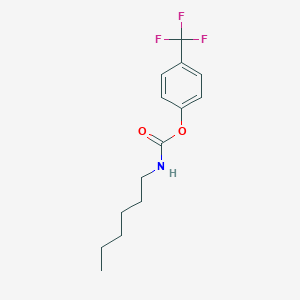
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
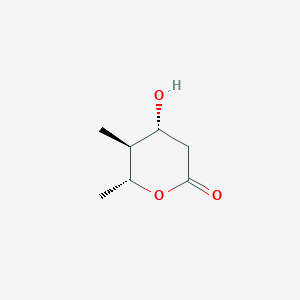
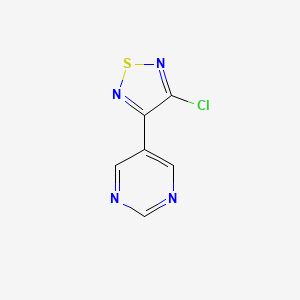
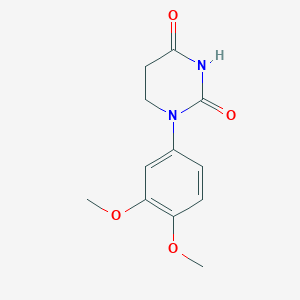
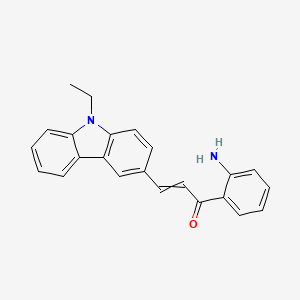
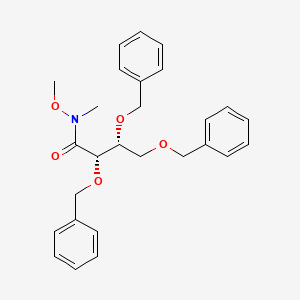
![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![3-Chloro-2-[(trichloroacetyl)oxy]propyl prop-2-enoate](/img/structure/B12572533.png)
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
